Boc-D-プロリン-OSu

説明

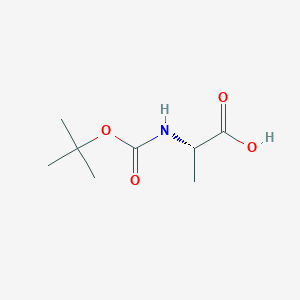

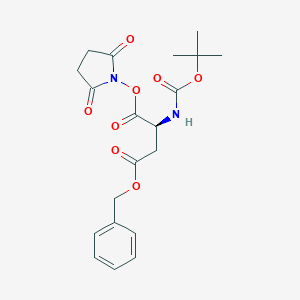

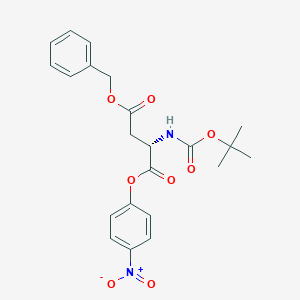

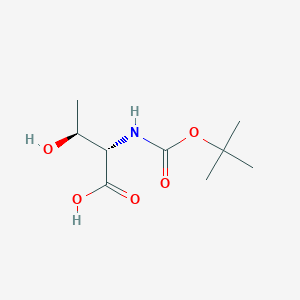

Boc-D-Pro-OSu is a compound with the molecular formula C14H20N2O6 . It is also known by other names such as N-(tert-Butoxycarbonyl)-D-proline Succinimidyl Ester and 1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate .

Synthesis Analysis

The synthesis of Boc-D-Pro-OSu involves a multi-step reaction with 2 steps . The first step involves ethanol at 45°C for 0.17 hours. The second step involves dicyclohexyl-carbodiimide in acetonitrile .Molecular Structure Analysis

The molecular weight of Boc-D-Pro-OSu is 312.32 g/mol . The IUPAC name is 1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

While specific chemical reactions involving Boc-D-Pro-OSu are not detailed in the search results, the compound plays a pivotal role in the synthesis of multifunctional targets, particularly where amino functions are involved .Physical And Chemical Properties Analysis

Boc-D-Pro-OSu has a molecular weight of 312.32 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 5 rotatable bonds .作用機序

Target of Action

Boc-D-Pro-OSu is primarily used in the field of peptide synthesis . Its primary targets are the amine groups present in peptide chains . The role of Boc-D-Pro-OSu is to protect these amine groups during the synthesis process, preventing unwanted side reactions .

Mode of Action

Boc-D-Pro-OSu interacts with its targets (amine groups) through a process known as Boc protection . In this process, the Boc group (tert-butoxycarbonyl) of Boc-D-Pro-OSu forms a carbamate linkage with the amine group of the peptide, thereby protecting it . This protection is chemoselective, meaning it specifically targets amine groups without affecting other functional groups present in the peptide .

Biochemical Pathways

The primary biochemical pathway affected by Boc-D-Pro-OSu is peptide synthesis . By protecting the amine groups, Boc-D-Pro-OSu allows for the sequential addition of amino acids to the peptide chain without interference from side reactions . Once the peptide synthesis is complete, the Boc groups can be removed under mild acidic conditions, leaving the desired peptide product .

Pharmacokinetics

Its solubility, stability, and reactivity are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of Boc-D-Pro-OSu’s action is the successful and efficient synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, Boc-D-Pro-OSu helps ensure the integrity of the peptide product .

Action Environment

The action of Boc-D-Pro-OSu is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of Boc protection . Additionally, the presence of other functional groups in the peptide can influence the selectivity of Boc protection . Lastly, the stability of Boc-D-Pro-OSu can be affected by storage conditions .

実験室実験の利点と制限

Boc-D-Pro-OSu has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, which makes it suitable for use in a variety of synthetic reactions. Additionally, its low cost and availability make it a convenient choice for many researchers. However, Boc-D-Pro-OSu is not suitable for use in certain reactions, such as those involving nucleophiles, and its reactivity can be affected by the presence of other compounds.

将来の方向性

The potential applications of Boc-D-Pro-OSu are vast and still being explored. Some of the future directions for research include the development of new synthetic methods for its synthesis, the study of its biochemical and physiological effects, and the development of new materials and drug delivery systems using the compound. Additionally, further research into the structure and reactivity of the compound could lead to the development of new compounds and materials. Finally, the potential of Boc-D-Pro-OSu in the synthesis of peptides, proteins, and other biologically active compounds could lead to the development of new therapeutic agents.

合成法

Boc-D-Pro-OSu can be synthesized using a variety of methods, including solid-phase synthesis, liquid-phase synthesis, and microwave-assisted synthesis. In solid-phase synthesis, the compound is synthesized on a solid support such as a resin, and the product is then cleaved from the resin using a suitable reagent. In liquid-phase synthesis, the compound is synthesized in a solution and the product is then isolated. In microwave-assisted synthesis, the compound is synthesized using microwave radiation.

科学的研究の応用

ペプチド合成

Boc-D-プロリン-OSuは、ペプチド合成で一般的に使用されます . Boc基(tert-ブチロキシカルボニル)は、ペプチド合成で使用される保護基です。これは、不要なペプチド結合を防ぎ、合成の最終段階で除去されます。

プロリンアナログ

This compoundは、プロリンアナログです . プロリンアナログは、天然に存在する線状および環状ペプチドだけでなく、新規に設計された線状および環状ペプチドの生物学的、薬学的、または物理化学的特性を調整するための有望な候補です .

プロテオミクス研究

This compoundは、プロテオミクス研究で使用される特殊な製品です . プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です。この化合物は、タンパク質の相互作用、修飾、および局在化を研究するために使用できます。

シグナル伝達経路

This compoundは、さまざまなシグナル伝達経路の研究に使用されます . これらには、プロテアーゼアポトーシス、クロマチン/エピジェネティクス、代謝、MAPKシグナル伝達、チロシンキナーゼ、DNA損傷/DNA修復、およびPI3K/Akt/mTORシグナル伝達などがあります .

生化学研究

This compoundは、さまざまな生化学研究アプリケーションで使用されます . その特性により、酵素反応、タンパク質の構造と機能、その他の生化学的プロセスを含む研究に役立ちます。

Safety and Hazards

Boc-D-Pro-OSu is intended for R&D use only and is not for medicinal, household, or other uses . It is advised to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) . If the exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator .

特性

IUPAC Name |

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICWIJISMKZDDY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201121419 | |

| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102185-34-2 | |

| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102185-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate](/img/structure/B558389.png)